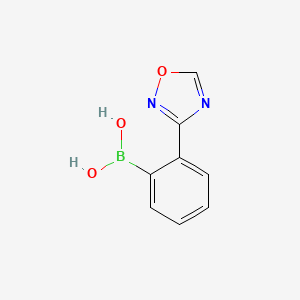![molecular formula C18H22BrN5O2 B12454293 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1-[1-(4-Bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline is a complex organic compound featuring a tetrazole ring, a bromophenyl group, and a cyclohexyl ring attached to a proline moiety
Méthodes De Préparation
The synthesis of 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline typically involves multistep organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The process involves the coupling of a bromophenyl derivative with a tetrazole-containing cyclohexyl compound under palladium catalysis.
Analyse Des Réactions Chimiques
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Applications De Recherche Scientifique
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and bromophenyl groups. These interactions can modulate biological pathways, leading to various therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline include:
1-(4-Bromophenyl)naphthalene: This compound shares the bromophenyl group but differs in its core structure, which is based on naphthalene rather than cyclohexyl and proline.
4-{1-[1-(4-Bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine: This compound is structurally similar but contains a morpholine ring instead of a proline moiety.
1-(4-Bromophenyl)ethylamine: This compound features a bromophenyl group attached to an ethylamine, differing significantly in its overall structure and properties.
The uniqueness of this compound lies in its combination of a tetrazole ring, bromophenyl group, and cyclohexyl-proline structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H22BrN5O2 |
|---|---|
Poids moléculaire |
420.3 g/mol |
Nom IUPAC |
1-[1-[1-(4-bromophenyl)tetrazol-5-yl]cyclohexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22BrN5O2/c19-13-6-8-14(9-7-13)24-17(20-21-22-24)18(10-2-1-3-11-18)23-12-4-5-15(23)16(25)26/h6-9,15H,1-5,10-12H2,(H,25,26) |
Clé InChI |
GQTLSHDMQBYULM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Br)N4CCCC4C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chlorophenyl)-2-[(2-fluorophenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12454213.png)
![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)


![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B12454239.png)



![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)
![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)

![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)
